molecular formula C16H24BNO2 B1356987 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 922718-57-8

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1356987
M. Wt: 273.2 g/mol
InChI Key: QRMAQYCEYDOEGC-UHFFFAOYSA-N
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Description

The compound “2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the empirical formula C13H18BN3O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroisoquinoline ring, a methyl group attached to the second carbon of the ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the sixth carbon of the ring .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 259.11 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure Analysis : Compounds similar to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline have been synthesized and analyzed. Wu et al. (2021) synthesized compounds and characterized their structure using various spectroscopic methods and X-ray diffraction. These studies also included density functional theory (DFT) calculations to compare the theoretical and experimental structures, providing insights into their molecular conformations (Wu et al., 2021).

  • Crystallographic and Conformational Analyses : Another study by Huang et al. (2021) focused on boric acid ester intermediates with benzene rings, which are structurally related to the compound . They employed FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. The study also included DFT calculations to evaluate the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Biological Evaluation and Potential Applications

  • SERM Radioligands for PET Imaging : Gao et al. (2008) explored tetrahydroisoquinoline derivatives, similar in structure to the compound , as selective estrogen receptor modulators (SERMs). These derivatives showed high binding affinity and specificity, and their carbon-11 labeled versions were synthesized and evaluated for potential use in positron emission tomography (PET) imaging of estrogen receptor expression in breast cancer (Gao et al., 2008).

  • -Methyl-1,2,3,4-tetrahydroisoquinoline, a compound related to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline. Their study found that this compound exhibited neuroprotective action against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. This suggests potential applications in treating neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14/h6-7,10H,8-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMAQYCEYDOEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582875
Record name 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

922718-57-8
Record name 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
1
Citations
Q Wang, E Lucien, A Hashimoto… - Journal of medicinal …, 2007 - ACS Publications
We describe the biological evaluation of isothiazoloquinolones (ITQs) having structural modifications at the 6-, 7-, and 8-positions. Addition of a methoxy substituent to C-8 effected an …
Number of citations: 52 pubs.acs.org

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